((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide
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Overview
Description
((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide
is a chemical compound with the CAS Number: 146293-11-0 . It has a molecular weight of 587.48 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C29H35NO2P.HI/c1-29(2,3)32-28(31)30-21-19-24(20-22-30)23-33(25-13-7-4-8-14-25,26-15-9-5-10-16-26)27-17-11-6-12-18-27;/h4-18,24H,19-23H2,1-3H3;1H/q+1;/p-1
. This code provides a detailed description of the molecular structure of the compound.
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Scientific Research Applications
Synthesis and Chemical Transformations
A Neutral, Isolable Covalent Adduct Formation : A study by M. Cavazza et al. (1982) revealed the formation of an acylphosphorane through a reaction involving the phosphonium salt and piperidine, demonstrating the compound's reactivity and potential in synthesis (M. Cavazza, G. Morganti, C. Veracini, & F. Pietra, 1982).
Applications in Photovoltaic Devices
- Solid State Photovoltaic Devices : Jyoti Prasad et al. (2020) investigated the use of triphenylphosphonium iodide in solid-state photovoltaic devices, achieving an open circuit voltage exceeding 800 mV. This research opens avenues for alternative electrolytes in photovoltaic technology (Jyoti Prasad, Hiren K. Machhi, K. K. Sonigara, V. Patel, & S. Soni, 2020).
Asymmetric Synthesis and Medicinal Chemistry
- Enantioselective Synthesis of Alkaloids : The enantioselective synthesis of the macrocyclic spermidine alkaloid (-)-oncinotine, which utilized a chiral piperidine moiety derived from ((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide, was described by H. Ina et al. (1996). This approach exemplifies the compound's role in complex organic syntheses (H. Ina, Masayuki Ito, & C. Kibayashi, 1996).
Other Notable Applications
- Chemical Amplified Resists in Photolithography : M. Frenette et al. (2005) explored the acid-catalyzed deprotection of tert-butoxycarbonyl groups in polymer films, a common reaction in photolithography. The study demonstrates the utility of this compound in this field (M. Frenette, M. Ivan, & J. Scaiano, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
The compound ((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide is primarily used as a rigid linker in PROTAC (PROteolysis TArgeting Chimeras) development . PROTACs are a class of bifunctional molecules that target proteins for degradation .
Mode of Action
The compound interacts with its targets by forming a ternary complex, which is facilitated by the rigidity of the linker . This interaction leads to changes in the 3D orientation of the degrader, optimizing drug-like properties .
Biochemical Pathways
The compound affects the protein degradation pathway. By forming a ternary complex with the target protein and an E3 ubiquitin ligase, it facilitates the ubiquitination and subsequent degradation of the target protein .
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl-triphenylphosphanium;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO2P.HI/c1-29(2,3)32-28(31)30-21-19-24(20-22-30)23-33(25-13-7-4-8-14-25,26-15-9-5-10-16-26)27-17-11-6-12-18-27;/h4-18,24H,19-23H2,1-3H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFMQELZEAFAKI-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35INO2P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592695 |
Source
|
Record name | {[1-(tert-Butoxycarbonyl)piperidin-4-yl]methyl}(triphenyl)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146293-11-0 |
Source
|
Record name | {[1-(tert-Butoxycarbonyl)piperidin-4-yl]methyl}(triphenyl)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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